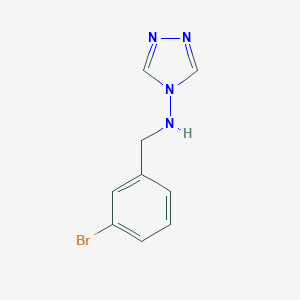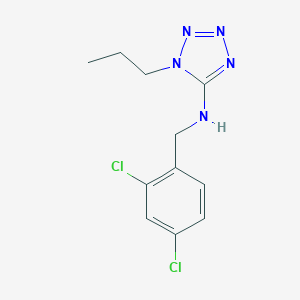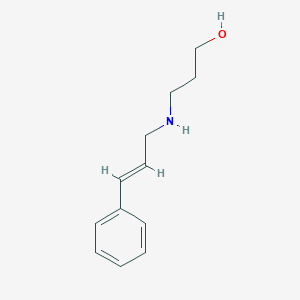
3-(Cinnamylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cinnamylamino)-1-propanol, also known as CAP, is a synthetic compound that has been used in scientific research and laboratory experiments for many years. It is a cinnamyl derivative of propanol, which is a primary alcohol with a three-carbon chain. CAP is a colorless liquid with a low boiling point and a pleasant odor. It is an important intermediate for the synthesis of several biologically active compounds. It has been used extensively in the synthesis of drugs, insecticides, and other industrial compounds.
Mechanism of Action
The mechanism of action of 3-(Cinnamylamino)-1-propanol is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. It is also believed to interact with proteins, such as receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cinnamylamino)-1-propanol have not been extensively studied. However, it has been observed to have anticoagulant, anti-inflammatory, and antibacterial activities. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which may be responsible for its anticoagulant activity.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-(Cinnamylamino)-1-propanol in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water and is not very soluble in organic solvents.
Future Directions
The potential applications of 3-(Cinnamylamino)-1-propanol in scientific research and laboratory experiments are numerous. In the future, it may be used to study the structure and function of proteins, to develop new drugs and insecticides, and to study the mechanisms of action of existing drugs. Additionally, further research into the biochemical and physiological effects of 3-(Cinnamylamino)-1-propanol may reveal new therapeutic uses. Finally, more research into the synthesis and stability of 3-(Cinnamylamino)-1-propanol may lead to more efficient and cost-effective methods of production.
Synthesis Methods
3-(Cinnamylamino)-1-propanol can be synthesized from cinnamaldehyde and propan-2-ol in the presence of a base catalyst. The reaction involves the nucleophilic addition of the propan-2-ol to the cinnamaldehyde, followed by dehydration of the resulting intermediate to form 3-(Cinnamylamino)-1-propanol. The reaction is usually carried out at room temperature in aqueous solution.
Scientific Research Applications
3-(Cinnamylamino)-1-propanol has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a substrate in enzyme kinetics studies, as a reagent in protein-ligand binding studies, and as a probe to study the structure and function of proteins. It has also been used to study the mechanism of action of drugs, such as anticoagulants and antibiotics.
properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12/h1-4,6-8,13-14H,5,9-11H2/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDCSAFWFQKKI-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cinnamylamino)-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


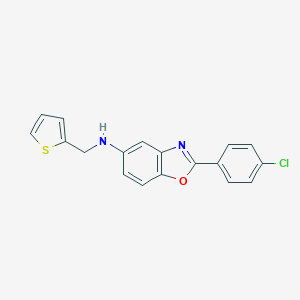
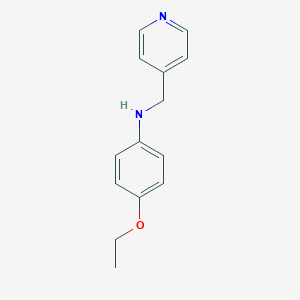
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxybutanamide](/img/structure/B499105.png)
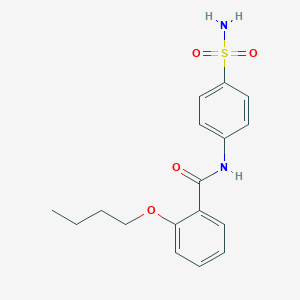
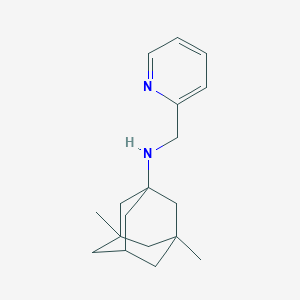
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)
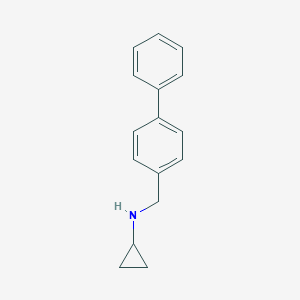
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)
![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)
